
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide is a complex organic compound with a unique structure that includes a dioxoisoindolinyl group and an ethanesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the dioxoisoindolinyl intermediate. This intermediate is then reacted with an appropriate ethanesulfonamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethanesulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Dioxoisoindolin-2-yl)-N-phenylethanesulfonamide
- 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-methylphenyl)ethanesulfonamide
- 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-ethylphenyl)ethanesulfonamide
Uniqueness
Compared to similar compounds, 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide is unique due to the presence of the isopropyl group on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it a compound of particular interest in various research applications.
Propiedades
Fórmula molecular |
C19H20N2O4S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C19H20N2O4S/c1-13(2)14-7-5-6-10-17(14)20-26(24,25)12-11-21-18(22)15-8-3-4-9-16(15)19(21)23/h3-10,13,20H,11-12H2,1-2H3 |
Clave InChI |
AADFOYGVHWMYJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1NS(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



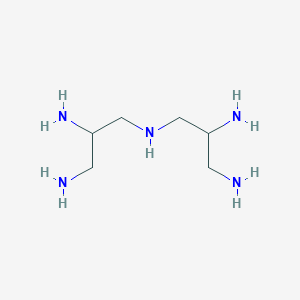


![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
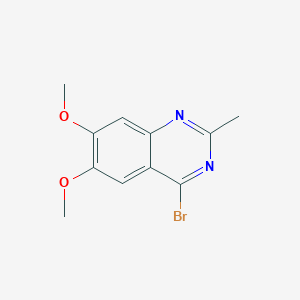
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
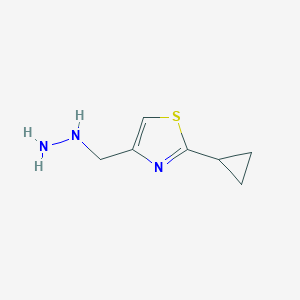
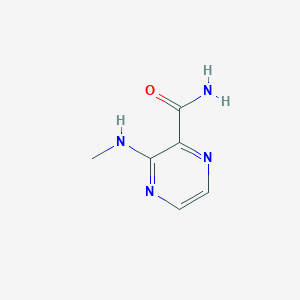
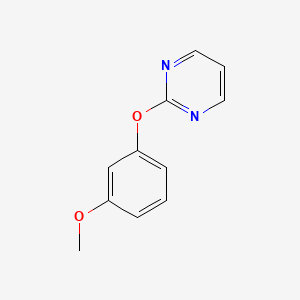
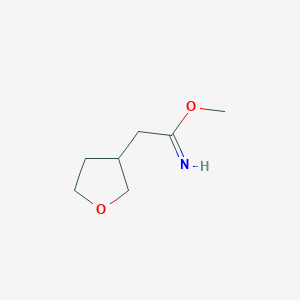
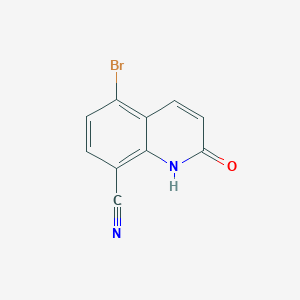
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
